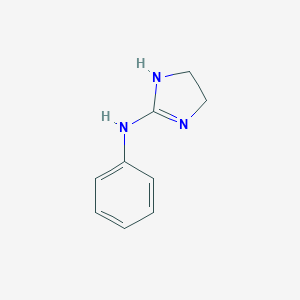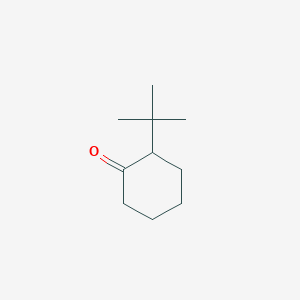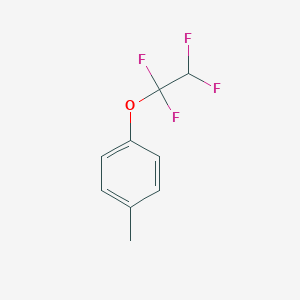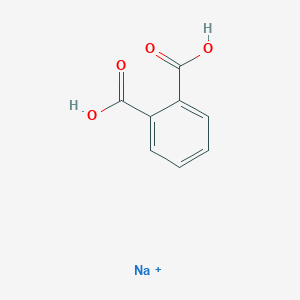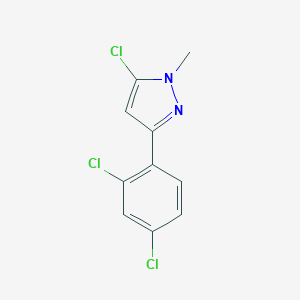
5-Chloro-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole, commonly known as 'CDCP', is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mecanismo De Acción
CDCP's mechanism of action is not fully understood. However, it has been suggested that it acts by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. CDCP has also been shown to disrupt the insect nervous system, leading to paralysis and death.
Efectos Bioquímicos Y Fisiológicos
CDCP has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, CDCP has been shown to disrupt the insect nervous system, leading to paralysis and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDCP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has shown promising results in various scientific research applications, making it a potential candidate for further investigation. However, CDCP's mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. Furthermore, its potential toxicity and environmental impact need to be thoroughly evaluated before its widespread use.
Direcciones Futuras
There are several future directions for CDCP research. One potential direction is to investigate its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand CDCP's mechanism of action and its effects on various biological systems. Furthermore, CDCP's potential use as an insecticide needs to be further explored, with a focus on its environmental impact and potential toxicity.
Métodos De Síntesis
CDCP can be synthesized by the reaction of 2,4-dichlorophenylhydrazine with 1-chloro-3-methyl-1-butanone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield CDCP. The purity of the synthesized compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
CDCP has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. CDCP has also been investigated for its anti-cancer properties, as it induces apoptosis in cancer cells. Additionally, CDCP has been studied for its potential use as an insecticide, as it exhibits insecticidal activity against various insect species.
Propiedades
Número CAS |
133112-53-5 |
|---|---|
Nombre del producto |
5-Chloro-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole |
Fórmula molecular |
C10H7Cl3N2 |
Peso molecular |
261.5 g/mol |
Nombre IUPAC |
5-chloro-3-(2,4-dichlorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H7Cl3N2/c1-15-10(13)5-9(14-15)7-3-2-6(11)4-8(7)12/h2-5H,1H3 |
Clave InChI |
JQWXACWUGZWYFE-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)Cl |
SMILES canónico |
CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)Cl |
Sinónimos |
5-CHLORO-3-(2,4-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



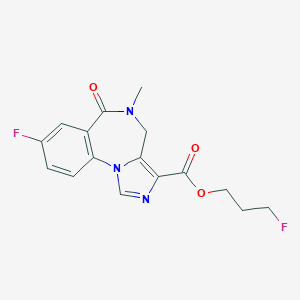
![ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B158614.png)
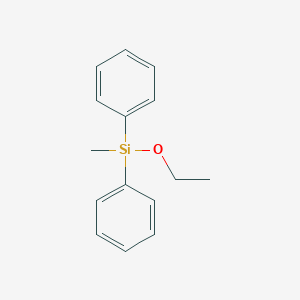
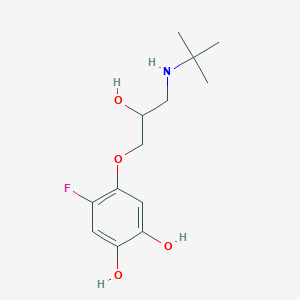

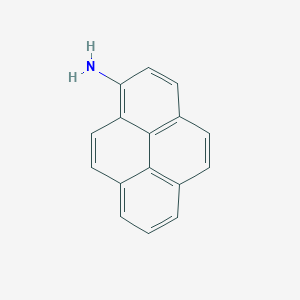
![Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-](/img/structure/B158620.png)
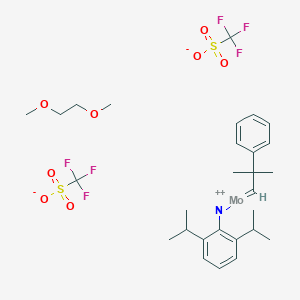
![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)
